molecular formula C25H23N3O5S2 B12026926 methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate CAS No. 609796-91-0

methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B12026926
CAS No.: 609796-91-0
M. Wt: 509.6 g/mol
InChI Key: GWZFSKMDFZWGDI-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone and indole intermediates, followed by their coupling through acetylation and subsequent esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure includes multiple functional groups such as thiazolidinone, indole, and benzoate moieties, which are known to contribute to various pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : Approximately 509.607 g/mol
  • Structural Features : The compound features a thiazolidinone structure that is often associated with anti-inflammatory and antimicrobial properties, alongside an indole component linked to anticancer and neuroprotective activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The thiazolidinone moiety is particularly noted for its ability to inhibit bacterial growth. In vitro assays have shown that the compound can effectively reduce the viability of various pathogenic bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to modulate inflammatory pathways. Research indicates that it may inhibit the secretion of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies utilizing cell lines exposed to inflammatory stimuli have demonstrated a decrease in inflammatory markers when treated with this compound.

Anticancer Activity

The indole component of the compound is associated with anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle progression.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : Significant inhibition zones were observed for both types of bacteria, suggesting broad-spectrum antimicrobial activity.
  • Inflammation Modulation Study :
    • Objective : To investigate the anti-inflammatory effects in a mouse model of arthritis.
    • Methodology : Administration of varying doses of the compound was performed.
    • Results : A dose-dependent reduction in paw swelling and inflammatory markers was recorded.
  • Anticancer Activity Assessment :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound showed significant cytotoxicity with an IC50 value indicating effective concentration for inducing cell death in cancer cells.

Interaction Studies

Understanding how methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene)-2 -oxo -2 , 3 -dihydro -1H -indol -1 - yl]acetyl}amino)benzoate interacts with biological targets is crucial for elucidating its mechanisms of action. Molecular docking simulations suggest potential interactions with proteins involved in inflammatory pathways and microbial resistance mechanisms. Binding affinity assays are recommended for further validation of these interactions.

Properties

CAS No.

609796-91-0

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

methyl 4-[[2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O5S2/c1-3-4-13-27-23(31)21(35-25(27)34)20-17-7-5-6-8-18(17)28(22(20)30)14-19(29)26-16-11-9-15(10-12-16)24(32)33-2/h5-12H,3-4,13-14H2,1-2H3,(H,26,29)/b21-20-

InChI Key

GWZFSKMDFZWGDI-MRCUWXFGSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.